molecular formula C11H11NO7 B3140235 Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate CAS No. 477870-15-8

Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate

Cat. No.: B3140235
CAS No.: 477870-15-8
M. Wt: 269.21 g/mol
InChI Key: GXCXATKZEHXACB-UHFFFAOYSA-N
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Description

Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate is a chemical compound belonging to the class of pyridine derivatives. It features a pyridine ring substituted with hydroxyl and carboxylate groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of pyridine-2,3,4-tricarboxylic acid with trimethyl orthoformate under acidic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the trimethyl ester.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical synthesis involving continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Alcohols or aldehydes.

  • Substitution: Nitro or halogenated pyridines.

Scientific Research Applications

Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

  • Pyridine-2,4,6-tricarboxylate

  • Pyridine-2,3,5-tricarboxylate

  • Trimethyl pyridine-2,3,4-tricarboxylate

Properties

IUPAC Name

trimethyl 5-hydroxypyridine-2,3,4-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7/c1-17-9(14)6-5(13)4-12-8(11(16)19-3)7(6)10(15)18-2/h4,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCXATKZEHXACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1O)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208815
Record name 2,3,4-Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477870-15-8
Record name 2,3,4-Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477870-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethyl 5-hydroxy-2,3,4-pyridinetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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